molecular formula C7H8O3S B3044962 Ethyl 4-hydroxythiophene-3-carboxylate CAS No. 1006-44-6

Ethyl 4-hydroxythiophene-3-carboxylate

Cat. No.: B3044962
CAS No.: 1006-44-6
M. Wt: 172.2 g/mol
InChI Key: SIQNJHUATSQPLL-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxythiophene-3-carboxylate is a thiophene derivative characterized by a hydroxyl group at the 4-position and an ethyl ester moiety at the 3-position of the aromatic ring. Thiophene-based compounds are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

1006-44-6

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

IUPAC Name

ethyl 4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C7H8O3S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4,8H,2H2,1H3

InChI Key

SIQNJHUATSQPLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CSC=C1O

Canonical SMILES

CCOC(=O)C1=CSC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between Ethyl 4-hydroxythiophene-3-carboxylate and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Predicted CCS (Ų) [M+H]+
This compound C₈H₈O₃S 184.21 4-OH, 3-COOEt Hydroxyl, Ethyl ester N/A
Mthis compound C₇H₆O₃S 170.19 4-OH, 3-COOCH₃ Hydroxyl, Methyl ester 131.1
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate C₁₉H₂₃NO₂S 329.46 2-NH₂, 4-cyclohexylphenyl Amino, Ethyl ester, Aromatic N/A
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate C₁₆H₁₄ClN₂O₃S 357.81 4-Cl, 2-cyanoacetamido Chlorophenyl, Cyanoacetamido N/A
Key Observations:
  • Ester Group Influence : Replacing the methyl ester (170.19 g/mol) with an ethyl group increases molecular weight (184.21 g/mol), likely enhancing lipophilicity and altering metabolic stability .
  • Substituent Effects: The hydroxyl group in the target compound improves polarity compared to amino or chlorophenyl substituents in analogs, which may reduce membrane permeability but improve aqueous solubility .
  • Collision Cross Section (CCS) : The methyl analog’s CCS (131.1 Ų) provides a benchmark for mass spectrometry studies, though data for the ethyl variant remain unavailable .

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